molecular formula C16H19BO3 B1323460 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol CAS No. 269410-21-1

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No. B1323460
CAS RN: 269410-21-1
M. Wt: 270.1 g/mol
InChI Key: FEOQRVDXBOSJLZ-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol” belongs to the class of organoboron compounds. These compounds are characterized by a boron atom bonded to an organic group. In this case, the boron atom is part of a dioxaborolane ring, which is attached to a naphthalen-2-ol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalen-2-ol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

Organoboron compounds are known to participate in various types of chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, has a predicted density of 1.17±0.1 g/cm3 and a predicted pKa of 3.29±0.50 .

Scientific Research Applications

Organic Synthesis: Borylation Reactions

This compound is utilized in the borylation of benzylic C-H bonds of alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate, a key intermediate in the synthesis of various organic molecules .

Hydroboration of Alkynes and Alkenes

It serves as a reagent in the hydroboration process, where alkyl or aryl alkynes and alkenes are converted to boronates. This step is crucial for subsequent transformations in organic synthesis, such as Suzuki coupling .

Copper-Catalyzed Coupling Reactions

The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates. These boronates are valuable intermediates for further chemical modifications and are often used in cross-coupling reactions .

Asymmetric Hydroboration

It is used in asymmetric hydroboration to produce chiral allenyl boronates. These chiral compounds are important for creating enantioselective catalysts and pharmaceuticals .

Transition Metal-Catalyzed Processes

The compound finds application in various transition metal-catalyzed processes. It acts as a ligand that can coordinate to metals, influencing the reactivity and selectivity of the metal center in catalytic cycles .

Pharmaceutical Research: Drug Synthesis

In pharmaceutical research, this compound is used to synthesize drug intermediates. Its ability to introduce boron into complex molecules is essential for the development of new therapeutic agents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound could include exploring its potential uses in organic synthesis and materials science, given the versatile reactivity of organoboron compounds .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOQRVDXBOSJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620182
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

CAS RN

269410-21-1
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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